3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine
Description
3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine is a piperidine derivative featuring a 2,2-difluoroethoxy substituent at the 3-position and a propargyl (prop-2-ynyl) group at the 1-position. Piperidine scaffolds are widely utilized in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. The difluoroethoxy group introduces electron-withdrawing effects and enhanced metabolic stability, while the propargyl moiety may contribute to reactivity in click chemistry or covalent binding applications.
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)-1-prop-2-ynylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO/c1-2-5-13-6-3-4-9(7-13)14-8-10(11)12/h1,9-10H,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRFLXMVYQNQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC(C1)OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine typically involves the reaction of piperidine derivatives with difluoroethoxy-containing reagents. One common method includes the use of 2,2-difluoroethanol as a starting material, which undergoes a series of reactions to introduce the difluoroethoxy group onto the piperidine ring. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The difluoroethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The difluoroethoxy group can influence the compound’s binding affinity and specificity, affecting its overall activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The structural and functional attributes of 3-(2,2-difluoroethoxy)-1-prop-2-ynylpiperidine can be contextualized by comparing it with analogous piperidine derivatives and compounds containing fluorine or alkoxy substituents. Below is an analysis based on structural motifs and inferred properties:
Substituent Effects: Fluorinated vs. Non-Fluorinated Alkoxy Groups
Target Compound :
- Comparison with 3-(2,2-Dimethylpropoxymethyl)piperidine (): Substituent: 2,2-Dimethylpropoxymethyl (bulky, non-fluorinated). The steric bulk may hinder interactions with biological targets compared to the compact difluoroethoxy group .
Table 1: Substituent Comparison
| Compound | Substituent | Fluorine Presence | Key Properties |
|---|---|---|---|
| Target Compound | 2,2-Difluoroethoxy | Yes | High lipophilicity, metabolic stability |
| 3-(2,2-Dimethylpropoxymethyl)piperidine | 2,2-Dimethylpropoxymethyl | No | Steric hindrance, lower stability |
Core Structure Variations: Piperidine vs. Morpholine
Target Compound :
- Core: Piperidine (6-membered ring, one nitrogen).
- Impact: Basic nitrogen enables pH-dependent solubility and hydrogen bonding.
- Comparison with Morpholine Derivatives (): Example: 6-[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-... (spiro compound). Core: Morpholine (6-membered ring, one oxygen and one nitrogen).
Propargyl Group vs. Other Alkynyl/Amino Substituents
Target Compound :
- Propargyl Group: Enables covalent binding or participation in click chemistry (e.g., Huisgen cycloaddition).
- Comparison with 2-(3,3-Difluoropiperidin-1-yl)propanoic Acid (): Substituent: Propanoic acid. Impact: The carboxylic acid group introduces acidity (pKa ~4-5), enabling salt formation for improved solubility, unlike the neutral propargyl group .
Analytical Characterization
highlights the use of FT-IR spectroscopy and UV-Vis spectrophotometry to confirm structural changes in chalcone derivatives during synthesis. Similar methods could validate the integrity of the difluoroethoxy and propargyl groups in the target compound under varying conditions (e.g., acidic/alkaline media) .
Research Findings and Implications
- Fluorine’s Role : Fluorinated alkoxy groups, as in the target compound, are associated with enhanced bioavailability and target engagement in kinase inhibitors and CNS drugs .
- Synthetic Challenges : Difluoroethoxy groups may require specialized fluorination techniques, as seen in the synthesis of related spiro compounds in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
